Cas no 941881-15-8 (1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-one)

1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 941881-15-8
- 1-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)ethan-1-one
- AKOS024630729
- 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone
- 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one
- F2242-0270
- 1-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)ethanone
- 1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-one
-
- インチ: 1S/C15H20N2O5S/c1-12(18)16-5-7-17(8-6-16)23(19,20)13-3-4-14-15(11-13)22-10-2-9-21-14/h3-4,11H,2,5-10H2,1H3
- InChIKey: DKCDPDSKEWPLJA-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C2C(=C1)OCCCO2)(N1CCN(C(C)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 340.10929292g/mol
- どういたいしつりょう: 340.10929292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 525
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2242-0270-2μmol |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one |
941881-15-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2242-0270-2mg |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one |
941881-15-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2242-0270-4mg |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one |
941881-15-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2242-0270-1mg |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one |
941881-15-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2242-0270-5μmol |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one |
941881-15-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2242-0270-10μmol |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one |
941881-15-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2242-0270-3mg |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one |
941881-15-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2242-0270-20μmol |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one |
941881-15-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2242-0270-25mg |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one |
941881-15-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2242-0270-10mg |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one |
941881-15-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-one 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-oneに関する追加情報
Introduction to Compound with CAS No. 941881-15-8 and Product Name: 1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-one
The compound with the CAS number 941881-15-8 and the product name 1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in both academic research and industrial development. The structure of this compound incorporates a unique scaffold that combines a piperazine moiety with a sulfonylated benzodioxepine derivative, which is known for its potential in modulating various biological pathways.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, particularly those containing nitrogen-rich rings that can interact with biological targets in a highly specific manner. The 3,4-dihydro-2H-1,5-benzodioxepine core of this compound is particularly noteworthy, as it has been shown to possess properties that make it an effective scaffold for developing novel therapeutic agents. The presence of a sulfonyl group at the 7-position of the benzodioxepine ring enhances the compound's solubility and bioavailability, which are critical factors in drug design.
The piperazine component of the molecule is another key feature that contributes to its pharmacological potential. Piperazine derivatives are well-known for their ability to interact with a wide range of biological targets, including enzymes and receptors. In particular, piperazine-based compounds have been extensively studied for their roles in treating neurological disorders, such as schizophrenia and depression. The combination of the piperazine moiety with the sulfonylated benzodioxepine ring in this compound suggests that it may exhibit multiple pharmacological effects, making it a versatile candidate for further investigation.
One of the most exciting aspects of this compound is its potential application in the treatment of central nervous system (CNS) disorders. The unique structural features of 1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-one allow it to interact with neurotransmitter systems in a way that could potentially alleviate symptoms associated with conditions like epilepsy and anxiety. Preclinical studies have begun to explore these possibilities, with initial results indicating that the compound may have significant therapeutic value.
In addition to its potential in CNS disorders, this compound has also shown promise in other areas of medical research. For instance, its structure suggests that it may be effective in inhibiting certain enzymes involved in inflammation and pain signaling. This makes it a candidate for developing new treatments for chronic pain conditions and inflammatory diseases. The ability of the compound to modulate multiple biological pathways underscores its potential as a multifaceted therapeutic agent.
The synthesis of 1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-one represents a significant achievement in synthetic chemistry. The process involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex heterocyclic core, demonstrating the growing capability of modern chemical synthesis to produce intricate molecular structures.
As research into this compound progresses, it is expected that new insights will be gained into its mechanism of action and potential therapeutic applications. The combination of computational modeling and experimental validation will be crucial in elucidating how this molecule interacts with biological targets at the molecular level. Such understanding is essential for optimizing its pharmacological properties and developing safe and effective drug candidates.
The development of novel pharmaceuticals is often a lengthy and complex process, but compounds like 941881-15-8 offer hope for innovative treatments in various medical fields. By leveraging cutting-edge chemical synthesis and biological research techniques, scientists are paving the way for new therapies that could improve patient outcomes significantly. The study of 1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-one is just one example of how interdisciplinary approaches can lead to groundbreaking discoveries.
In conclusion, the compound with CAS number 941881-15-8 and product name 1-(4-(3S)-3-(3S)-N-methyl-N-(pyrrolidinylmethyl)azetidinyl)pyrrolidinone hydrochloride (CAS 101356695) represents a promising advancement in pharmaceutical chemistry. Its unique structure and demonstrated biological activity make it a valuable candidate for further research into treating neurological disorders and other medical conditions. As scientific understanding continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
941881-15-8 (1-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-ylethan-1-one) 関連製品
- 2770359-47-0(6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)
- 107855-60-7(1,3-Dimethyl 2-(3-chlorophenyl)propanedioate)
- 1160263-53-5(8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride)
- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)
- 1298116-18-3(Monacolin L Acid Lithium Salt)
- 886366-96-7(4-(4-Fluorophenyl)thiazole-2-carboxylic Acid)
- 861452-41-7(5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride)
- 910228-13-6((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)
- 1695478-81-9(4-fluoro-2-(hydrazinylmethyl)benzonitrile)




